molecular formula C26H22Br2ClN3O7 B11551787 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11551787
M. Wt: 683.7 g/mol
InChI Key: FFAIDENVRHNFBC-KLPHOBTLSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features multiple functional groups, including bromine, chlorine, formamido, acetamido, and trimethoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps:

    Bromination: The starting material, a phenyl derivative, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.

    Formamido and Acetamido Group Introduction:

    Iminomethylation: The iminomethyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Esterification: The final step involves the esterification of the phenyl derivative with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino and formamido groups, converting them to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium thiolate or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and reduced imino derivatives.

    Substitution: Thiol, amine, or alkoxide-substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in transition metal-catalyzed reactions.

Biology

    Biochemical Probes: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Drug Development:

Medicine

    Antimicrobial Agents: The compound’s structural features suggest potential as an antimicrobial agent.

    Cancer Research: It may be investigated for its ability to inhibit cancer cell growth.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows for diverse interactions, such as hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of biological molecules and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H22Br2ClN3O7

Molecular Weight

683.7 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H22Br2ClN3O7/c1-36-20-9-15(10-21(37-2)24(20)38-3)26(35)39-23-16(8-17(27)11-19(23)28)12-31-32-22(33)13-30-25(34)14-4-6-18(29)7-5-14/h4-12H,13H2,1-3H3,(H,30,34)(H,32,33)/b31-12+

InChI Key

FFAIDENVRHNFBC-KLPHOBTLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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